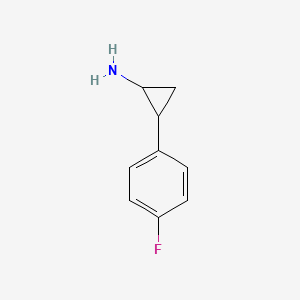

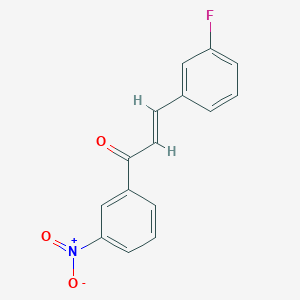

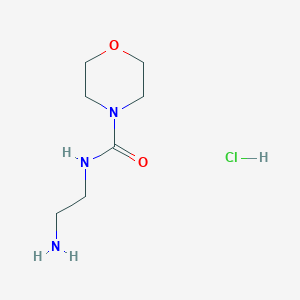

![molecular formula C11H8N4O B3162717 4-Formyl-9-methyltetrazolo[1,5-a]quinoline CAS No. 880105-70-4](/img/structure/B3162717.png)

4-Formyl-9-methyltetrazolo[1,5-a]quinoline

説明

4-Formyl-9-methyltetrazolo[1,5-a]quinoline is a derivative of quinoline . Quinoline is a heterocyclic organic compound with the molecular formula C9H7N . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods. Traditional synthetic techniques require the utilization of costly and severe conditions, such as high temperatures and low yielding . Nowadays, researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment . The green pathway for the synthesis of quinoline derivatives was described in this review article, and it was proven to be significantly more effective than traditional methods .

Molecular Structure Analysis

Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It is also known as benzopyridine, 1-benzazine, and benzazine .

Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions. For example, 4-Benzimidazol-2-yl tetrazolo[1,5-a] quinoline derivatives were synthesized by the reaction of tetrazolo[1,5-a] quinoline-4-carbaldehyde and o-phenylenediamine in the presence of an organo catalyst p-TsOH via microwave irradiation .

Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

科学的研究の応用

- Researchers have synthesized 4-Benzimidazol-2-yl tetrazolo[1,5-a]quinoline derivatives using microwave-assisted techniques. These compounds were evaluated for antimicrobial activity against various pathogenic strains, including Gram-positive bacteria (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli). Notably, compound 5e demonstrated significant activity against Bacillus subtilis .

- Schiff’s bases derived from 8-methyltetrazolo[1,5-a]quinoline have shown potential as anti-inflammatory agents. These compounds were synthesized by condensing 4-formyl-8-methyltetrazolo[1,5-a]quinoline with appropriate reagents. Further investigations into their anti-inflammatory effects are warranted .

- While specific studies on 4-Formyl-9-methyltetrazolo[1,5-a]quinoline’s anticancer properties are scarce, its quinoline scaffold suggests potential. Quinolines are known for their diverse applications in drug discovery, making this compound an interesting candidate for further investigation .

Antimicrobial Activity

Anti-Inflammatory Properties

Anticancer Research

将来の方向性

The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

作用機序

Target of Action

The primary targets of 4-Formyl-9-methyltetrazolo[1,5-a]quinoline are pathogenic strains including both Gram-positive and Gram-negative bacteria, as well as some fungal organisms . These include Bacillus subtilis , Clostridium tetani , Streptococcus pneumoniae , Escherichia coli , Salmonella typhi , Vibrio cholerae , Aspergillus fumigatus , and Candida albicans . The compound interacts with these organisms, disrupting their normal functions and leading to their elimination.

Mode of Action

It’s known that the compound has been synthesized by reaction of tetrazolo[1,5-a]quinoline-4-carbaldehyde and o-phenylenediamine . This suggests that the compound might interact with its targets by binding to certain proteins or enzymes within the organisms, thereby inhibiting their normal functions .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound likely disrupts essential biochemical pathways in the target organisms, such as dna replication, protein synthesis, or cell wall synthesis, leading to their death .

Result of Action

The result of the action of 4-Formyl-9-methyltetrazolo[1,5-a]quinoline is the elimination of the target organisms. In in vitro antimicrobial screening, the compound demonstrated significant activity against a Gram-positive bacteria Bacillus subtilis . This suggests that the compound is effective in killing or inhibiting the growth of these organisms.

特性

IUPAC Name |

9-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c1-7-3-2-4-8-5-9(6-16)11-12-13-14-15(11)10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTLPPPJCLUKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C3=NN=NN23)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-9-methyltetrazolo[1,5-a]quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

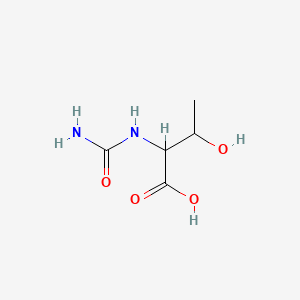

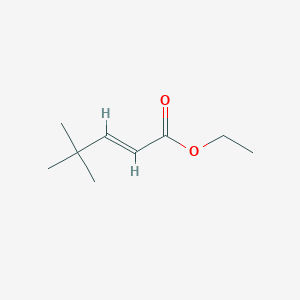

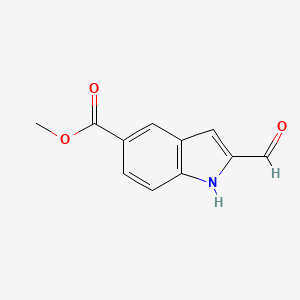

![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3162637.png)

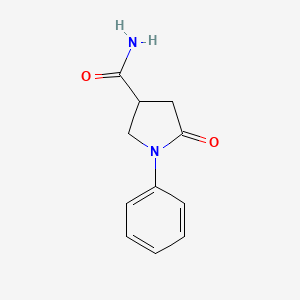

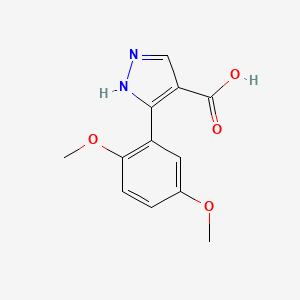

![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3162650.png)

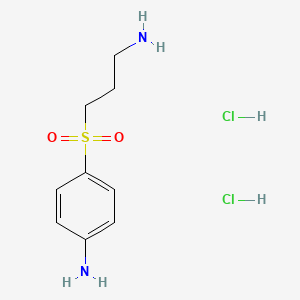

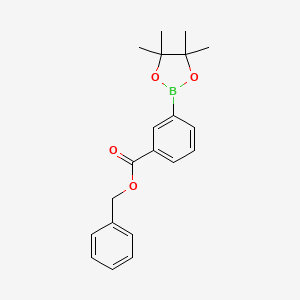

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)

![{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B3162732.png)